molecular formula C9H10N2 B1316163 4,6-dimethyl-1H-indazole CAS No. 43120-31-6

4,6-dimethyl-1H-indazole

Cat. No.: B1316163
CAS No.: 43120-31-6
M. Wt: 146.19 g/mol
InChI Key: LLOIRKZANCKXOG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of two methyl groups at the 4th and 6th positions of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .

Mechanism of Action

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display versatile biological activities and have gained considerable attention in the field of medicinal chemistry . For example, some indazole-containing compounds have been widely used as anticancer drugs for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Future Directions

The future directions of 4,6-dimethyl-1H-indazole research could involve the development of novel 1,3-dimethyl-6-amino-1H-indazole derivatives . These derivatives could be synthesized through simple steps and could potentially exhibit a wide range of pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability. The use of Cu(OAc)2 as a catalyst in DMSO under an oxygen atmosphere is one such method that has been reported to produce good to excellent yields .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring .

Comparison with Similar Compounds

    1H-Indazole: The parent compound of the indazole family, lacking the methyl groups at the 4th and 6th positions.

    2H-Indazole: Another tautomeric form of indazole with different chemical properties.

    1-Methyl-1H-indazole: A derivative with a methyl group at the 1st position.

Uniqueness: 4,6-Dimethyl-1H-indazole is unique due to the presence of methyl groups at specific positions, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its potency and selectivity as a therapeutic agent compared to other indazole derivatives .

Properties

IUPAC Name

4,6-dimethyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-7(2)8-5-10-11-9(8)4-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIRKZANCKXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NNC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578493
Record name 4,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43120-31-6
Record name 4,6-Dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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